molecular formula C38H47NO18 B1583929 Evonine CAS No. 33458-82-1

Evonine

Cat. No. B1583929
CAS RN: 33458-82-1
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-KCYQGYFWSA-N
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Description

Evonine is a chemical compound with the molecular formula C36H43NO17 . It is characterized by the presence of a macrocyclic evoninic acid diester substituted on a highly oxygenated sesquiterpene nucleus .


Synthesis Analysis

The synthesis of Evonine has been reported in the literature. The 14-membered bislactone ring was constructed starting from dimethyl evoninate and the evoninol derivative, leading to the synthesis of evonine .


Molecular Structure Analysis

Evonine has a complex molecular structure. It contains a total of 101 bonds, including 58 non-H bond(s), 14 multiple bond(s), 11 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), and 1 eleven-membered ring(s) .


Physical And Chemical Properties Analysis

Evonine has a density of 1.4±0.1 g/cm³, a boiling point of 793.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has 18 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds .

Scientific Research Applications

Chemical and Structural Analysis

Evonine, isolated from Euonymus Sieboldiana Blume, has been extensively studied for its chemical structure. It is identified as a highly oxygenated sesquiterpene of eudesman type, esterified with acetic acid and evoninic acid. The structural elucidation of evonine and its isomer, neoevonine, has been achieved through various chemical and spectroscopic methods, including X-ray analysis, shedding light on its complex macrocyclic structure (Shizuri et al., 1973); (Sasaki & Hirata, 1972).

Alkaloid Variants and Derivatives

Several variants and derivatives of evonine have been identified, such as evozine, evorine, and iso-evorine, from Evonymus europaea L. These are respectively tri-, tetra-, and penta-O-acetyl derivatives of deacetylevonine, providing a spectrum of chemical diversity within this class of compounds (Klásek et al., 1971).

Biological Activity and Potential Applications

The research on evonine has extended to its biological activity and potential applications. For example, sesquiterpene evoninate alkaloids isolated from Tripterygium hypoglaucum have shown properties that could be significant in pharmacology and therapeutics. The isolation and characterization of these compounds contribute to our understanding of their potential medicinal applications (Duan & Takaishi, 1999).

Microbial Transformation

The microbial transformation of evonine has been studied to understand its biochemical pathways. For instance, Arthrobacter citreus selectively cleaves acetyl groups in evonine, indicating the potential for microbial involvement in the modification and bioactivation of this compound (Proksa et al., 1989).

Structural Diversity and Crystallography

The structural diversity of evonine and its related compounds, such as alkaloids isolated from Euonymus alatus, has been elucidated using advanced spectroscopic methods and X-ray crystallography. This research provides insight into the molecular architecture of these compounds, which is crucial for understanding their biological activities and potential pharmaceutical applications (Yan et al., 2013).

Safety And Hazards

According to the Material Safety Data Sheet, Evonine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36?,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGAFDJVQAMRS-KCYQGYFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019965
Record name Euonymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 477607

CAS RN

33458-82-1
Record name Euonymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Euonymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Evonine
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Evonine
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Evonine
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Evonine
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Evonine

Citations

For This Compound
213
Citations
A Klasek, Z Samek, F Ŝantavý - Tetrahedron Letters, 1972 - Elsevier
… loid evonine from E. Sleboldiana Blume. Its PMR spectrum is identioal with that of our evonine. … The same molecular structure of the sesquiterpenoid nucleus of evonine as that found by …
Number of citations: 9 www.sciencedirect.com
Y Shizuri, H Wada, K Sugiura, K Yamada, Y Hirata - Tetrahedron, 1973 - Elsevier
… of evonine (1) and neoevonine (2) are described. After our reports* were pubfished, two papers on evonine (1) … evonine), Alkaloid B (evozine; ie didesacetyl evonine), and Alkaloid C (…
Number of citations: 72 www.sciencedirect.com
H Wada, Y Shizuri, K Yamada, Y Hirata - Tetrahedron Letters, 1971 - Elsevier
… (ClsH24010) of evonine, which was regarded as a highly oxygenated sesquiterpene. From the NMR spectrum of evonine A the … From the NMR spectra of evonine A and 5 (cf. Table) …
Number of citations: 17 www.sciencedirect.com
K Sasaki, Y Hirata - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Evonine has been characterized as a polyhydroxylated sesquiterpene … evonine was shown to be deacetylevonine, based 011 the fact that acetylation of neoevonine afforded evonine.2 …
Number of citations: 18 pubs.rsc.org
K Sugiura, K Yamada, Y Hirata - Tetrahedron Letters, 1973 - Elsevier
… evonine l_. 1J2a4* Evonimine 2 possesses the same molecular formula as that of Partial … part [evoninol 7,"(C15H24010)] of evonine &by the NMR spectral comparison of 1 and 3. This …
Number of citations: 15 www.sciencedirect.com
K Sugiura, Y Shizuri, H Wada, K Yamada, Y Hirata - Tetrahedron Letters, 1971 - Elsevier
… Relation of evonine and three new alkaloids. … together with those of evonine are listed in Table 1, closely related to evonine 1… Evonine and the three alkaloids .W is illustrated …
Number of citations: 16 www.sciencedirect.com
K Sugiura, K Yamada, Y Hirata - Chemistry Letters, 1975 - journal.csj.jp
… of evonine … leading to the synthesis of evonine (13). The hydroxy ester (2)12,13 prepared from dimethyl evoninate (1) by three steps 2d was converted … to be evonine by spectral …
Number of citations: 8 www.journal.csj.jp
Ľ Dúbravková, L Dolejš, J Tomko - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… the structure and stereochemistry of evonine, the major alkaloid … The structure and stereochemistry of evonine has inde… Differences between isoevonine and evonine were found in …
Number of citations: 12 cccc.uochb.cas.cz
B Proksa, J Fuska, M Sturdíková - Biocatalysis, 1989 - Taylor & Francis
Arthrobacter citreus ATCC 11624 cleaved selectively only acetyl groups in the polyester alkaloid evonine, whilst the other two hydroxyl groups, esterified with dicarboxylic evonic acid, …
Number of citations: 1 www.tandfonline.com
Y Shizuri, H Wada, K Sugiura, K Yamada, Y Hirata - Tetrahedron Letters, 1971 - Elsevier
… evonine, C36H43NO17, an alkaloid isolated from Euonymus Sieboldiana Blume. In this paper the whole structure of evonine … proved to bc present in evonine. An acetonide triacetate z1 …
Number of citations: 10 www.sciencedirect.com

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